molecular formula C10H18O2 B13634104 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one

2,2-Dimethyl-1-(oxan-4-yl)propan-1-one

Cat. No.: B13634104
M. Wt: 170.25 g/mol
InChI Key: CLDNXQLDFSYGPH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(oxan-4-yl)propan-1-one is a ketone derivative featuring a tetrahydrofuran (oxan-4-yl) substituent. The oxan-4-yl group introduces a five-membered oxygen-containing heterocycle, which influences electronic and steric properties.

  • Schiff base condensation: Used for quinoline-containing analogs (e.g., N-(2,2-dimethyl-1-(quinolin-2-yl)propylidene) arylimines) .
  • Catalytic acylation: Employed in N-heterocyclic carbene (NHC)-catalyzed reactions for aryl-substituted derivatives .
  • Grignard reactions: Applied in labeling studies for bioactive analogs .

The compound’s structural uniqueness lies in its oxan-4-yl group, which may enhance solubility in polar solvents compared to purely aromatic substituents.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2,2-dimethyl-1-(oxan-4-yl)propan-1-one

InChI

InChI=1S/C10H18O2/c1-10(2,3)9(11)8-4-6-12-7-5-8/h8H,4-7H2,1-3H3

InChI Key

CLDNXQLDFSYGPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one typically involves the reaction of 2,2-dimethylpropanal with oxane under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods: On an industrial scale, the production of 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one exerts its effects involves interactions with various molecular targets. The oxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The 2,2-dimethylpropan-1-one moiety can undergo nucleophilic attack, leading to the formation of intermediates that participate in further reactions .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituent Key Features Synthesis Yield Reference ID
2,2-Dimethyl-1-(quinolin-2-yl)propan-1-one Quinoline (N-heterocycle) Aromatic, planar structure; used in Schiff base ligand synthesis Moderate
2,2-Dimethyl-1-(thiophen-2-yl)propan-1-one Thiophene (S-heterocycle) Electron-rich sulfur ring; high yield (97%) in NHC-catalyzed synthesis 97%
2,2-Dimethyl-1-(p-tolyl)propan-1-one p-Tolyl (methylbenzene) Enhanced lipophilicity; characterized by NMR (δ 2.38 ppm for CH₃) 52%
2-Bromo-1-(oxan-4-yl)propan-1-one Bromine + oxan-4-yl Electrophilic bromine atom; potential alkylating agent Not reported
3-(Dimethylamino)-2,2-dimethyl-1-(4-methylsulfonylphenyl)propan-1-one Methylsulfonylphenyl + dimethylamino Ionic hydrochloride salt; high solubility Not reported
GSK’963 analog (GG502) m-Tolyl + dihydropyrazole RIPK1 inhibitor; used in PET imaging Not reported

Physicochemical Properties

  • Solubility: The oxan-4-yl group likely enhances water solubility compared to aromatic substituents (e.g., quinoline or p-tolyl). Ionic derivatives (e.g., hydrochloride salts) exhibit even higher solubility .
  • Lipophilicity : Aryl-substituted analogs (e.g., p-tolyl, naphthalen-2-yl) are more lipophilic, favoring membrane permeability .

Biological Activity

2,2-Dimethyl-1-(oxan-4-yl)propan-1-one is a cyclic diether ketone characterized by a six-membered oxane ring and a ketone functional group. With a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.19 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties.

  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : 142.19 g/mol
  • Appearance : Colorless liquid
  • Boiling Point : 126-128°C
  • Melting Point : -51°C
  • Density : 0.97 g/cm³
  • Solubility : Soluble in polar organic solvents such as water, ethanol, and acetone.

Biological Activity Overview

Research into the biological activity of 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one indicates its potential applications in various therapeutic areas. Preliminary studies suggest that this compound may exhibit significant interactions with biological systems, particularly through enzyme inhibition and receptor binding.

Potential Therapeutic Properties

  • Anti-inflammatory Activity :
    • The compound has shown promise in reducing inflammation markers in vitro.
    • Mechanism involves inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties :
    • Exhibits activity against various bacterial strains.
    • Effective concentration ranges have been identified for specific pathogens.
  • Enzyme Inhibition :
    • Studies indicate potential inhibition of key enzymes involved in metabolic pathways.
    • Specific targets remain under investigation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced cytokine levels
AntimicrobialEffective against Gram-positive bacteria
Enzyme inhibitionInhibits key metabolic enzymes

Table 2: Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Biological Activity
2,2-Dimethyl-1-(oxan-4-yl)piperazin-1-oneContains piperazine ringEnhanced anti-inflammatory effects
2,2-Dimethyl-1-(1,4,5-oxadiazepan-4-yl)propan-1-oneDifferent ring structureVaried pharmacological effects
2-Methyl-3-(oxan-4-yloxy)butanoic acidRelated functional groupsDifferent reactivity profiles

Case Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one involved treating macrophage cell lines with the compound. Results indicated a significant reduction in TNF-alpha and IL-6 levels when compared to untreated controls, suggesting its role as an effective anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent.

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